Galbinic acid

Beschreibung

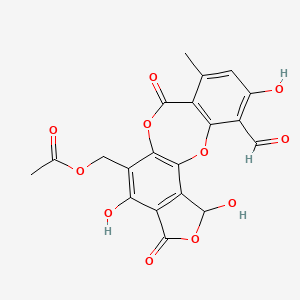

Galbinic acid is a depsidone-class secondary metabolite predominantly isolated from lichens of the genus Usnea, such as U. undulata and U. cornuta . Structurally, it features a bicyclic framework with hydroxyl (-OH) and carboxyl (-COOH) groups at specific positions, contributing to its polar nature and biological activities (Figure 1) . Its molecular formula is C₁₉H₁₈O₁₀ (exact mass: 430.09 g/mol) , and it is biosynthesized via the polyketide pathway, common to lichen-derived depsidones.

This compound exhibits moderate antimicrobial activity against Gram-positive bacteria (Bacillus cereus, B. It also contributes to the antioxidant capacity of lichen extracts, as evidenced by its role in enhancing ORAC (Oxygen Radical Absorbance Capacity) values in green solvent extracts .

Eigenschaften

IUPAC Name |

(4-formyl-5,13,17-trihydroxy-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaen-12-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O11/c1-6-3-10(23)8(4-21)15-11(6)18(25)30-16-9(5-28-7(2)22)14(24)12-13(17(16)29-15)20(27)31-19(12)26/h3-4,20,23-24,27H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMXDYQQUZKOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3COC(=O)C)O)C(=O)OC4O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Galbanischer Säure beinhaltet typischerweise die Installation von Methyl- und Estergruppen an der C9-Position von R-Pulegon durch Enolatbildung . Der Prozess umfasst mehrere Schritte wie Cyclisierung und Veresterung, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Galbanischer Säure erfolgt oft durch Extraktion aus natürlichen Quellen, insbesondere aus den Wurzeln von Ferula-Arten. Der Extraktionsprozess umfasst eine Lösungsmittelextraktion, gefolgt von Reinigungsverfahren wie Chromatographie, um die Verbindung in ihrer reinen Form zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Galbanische Säure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Reagenzien wie Kaliumpermanganat oder Chromtrioxid erleichtert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Formen von Galbanischer Säure führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Lithiumaluminiumhydrid.

Substitution: Nucleophile Reagenzien wie Natriummethoxid.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Galbinic acid has demonstrated notable antimicrobial properties against several Gram-positive bacteria. Research indicates its effectiveness against:

- Bacillus cereus

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in developing natural antimicrobial agents for food preservation and medical uses, particularly in combating antibiotic-resistant strains of bacteria .

Pharmaceutical Applications

Due to its antimicrobial properties, this compound may be utilized in the formulation of pharmaceutical products aimed at treating infections caused by resistant bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for further studies in drug development.

Case Study: Antimicrobial Efficacy

A study assessing the efficacy of this compound against various microbial strains found that it effectively inhibited the growth of Bacillus species at specific concentrations, indicating its potential as a natural preservative in food products and as a therapeutic agent in clinical settings .

Environmental Applications

This compound’s role extends beyond medicinal uses; it is also being explored for environmental applications. Its extraction from lichen species can contribute to sustainable practices in bioremediation and ecological monitoring.

Sustainable Extraction Techniques

Recent research has focused on sustainable methods for extracting this compound from lichen sources like Usnea cornuta. These methods utilize green solvents to minimize environmental impact while maximizing yield, thereby promoting ecological sustainability .

Antioxidant Properties

Emerging studies suggest that this compound possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. This aspect opens avenues for its use in dietary supplements and functional foods aimed at enhancing health and preventing chronic diseases.

Potential in Agricultural Applications

The antimicrobial properties of this compound may also be harnessed in agriculture as a natural fungicide or pesticide. Its effectiveness against plant pathogens could lead to reduced reliance on synthetic chemicals, promoting organic farming practices.

Summary Table: Applications of this compound

| Application Area | Description | Potential Benefits |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria | Natural preservative, therapeutic agent |

| Pharmaceutical Uses | Development of new antibiotic formulations | Combat antibiotic resistance |

| Environmental Applications | Sustainable extraction methods | Bioremediation, ecological monitoring |

| Antioxidant Properties | Prevention of oxidative stress | Health supplements, functional foods |

| Agricultural Uses | Natural fungicide/pesticide | Reduced reliance on synthetic chemicals |

Wirkmechanismus

The mechanism of action of galbanic acid involves multiple pathways:

Anti-angiogenesis: Inhibits vascular endothelial growth factor-induced proliferation and migration of endothelial cells, thereby reducing angiogenesis.

Anti-proliferation: Decreases the phosphorylation of key signaling molecules such as p38-mitogen-activated protein kinase, c-jun N-terminal kinase, and AKT, leading to reduced cell proliferation.

Molecular Targets: Targets include androgen receptors, vascular endothelial growth factor receptors, and various signaling molecules involved in cell proliferation and angiogenesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Similarities

Galbinic acid belongs to the depsidone family, characterized by two aromatic rings linked by ester and ether bonds. Key structural analogs include:

| Compound | Core Structure | Key Functional Groups | Source Organism |

|---|---|---|---|

| This compound | Depsidone | 3 -OH, 2 -COOH | Usnea undulata |

| Usnic acid | Dibenzofuran | 2 -OH, 1 ketone | U. longissima |

| Lobaric acid | Depsidone | 4 -OH, 1 -COOH | U. subfloridana |

| Salazinic acid | Depside | 2 -OH, 1 -COOH, 1 aldehyde | Multiple Usnea spp. |

| Norstictic acid | Depsidone | 2 -OH, 1 -COOH, 1 methyl | U. baileyi |

Structural Insights :

- Galbinic vs. Lobaric acid : Both are depsidones, but lobaric acid has an additional hydroxyl group, enhancing its solubility and interaction with enzymatic targets like 5-LOX and COX2 .

- Galbinic vs. Usnic acid : Usnic acid’s dibenzofuran core lacks carboxyl groups, making it more lipophilic and bioavailable, which correlates with its higher antimicrobial potency .

Antimicrobial Activity

| Compound | MIC (μg/ml) Against Gram-Positive Bacteria | Key Targets |

|---|---|---|

| This compound | 62.5–250 (B. cereus, S. aureus) | Cell membrane disruption |

| Usnic acid | 5–50 (S. aureus, MRSA) | Mitochondrial uncoupling |

| Lobaric acid | 10–100 (B. subtilis) | Enzyme inhibition (5-LOX, COX2) |

| Salazinic acid | 20–150 (E. faecalis, MRSA) | Reactive oxygen species generation |

Key Findings :

- Usnic acid is the most potent antimicrobial agent in Usnea extracts, with MICs 10-fold lower than this compound .

- This compound’s activity is selective for Gram-positive bacteria, likely due to its inability to penetrate Gram-negative outer membranes .

Antioxidant Capacity

| Extract Type | ORAC Value (μmol TE/g) | Key Contributors |

|---|---|---|

| EL (Ethyl lactate) | 850 ± 25 | This compound, usnic acid |

| Methanol | 620 ± 30 | Usnic acid (higher concentration) |

Despite lower concentrations, this compound in EL extracts enhances ORAC values, suggesting synergistic effects with other phenolics .

Extraction and Quantification

Optimized Extraction Methods :

- Microwave-Assisted Extraction (MAE) : Yields 138.55 mg/g usnic acid and proportional this compound at 100°C .

- Maceration in Methanol: Maximizes usnic acid (181.96 mg/g) but reduces this compound recovery due to solvent polarity mismatches .

Quantitative Comparison in Lichen Extracts :

| Compound | Concentration in Methanol Extract (mg/g) | Concentration in EL Extract (mg/g) |

|---|---|---|

| Usnic acid | 181.96 ± 0.38 | 138.55 ± 0.20 |

| This compound | 45.20 ± 0.15 | 32.10 ± 0.10 |

Biologische Aktivität

Galbinic acid, a secondary metabolite isolated from various lichen species, particularly from the genus Usnea, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, leishmanicidal, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (α-Acetylsalazinic acid) is classified as a depside, characterized by its unique chemical structure derived from lichen metabolites. Its molecular formula is C₁₈H₁₄O₇, and it exhibits notable solubility in organic solvents, which facilitates its extraction from lichen sources.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant antibacterial activity against Gram-positive bacteria. A comparative study highlighted the effectiveness of this compound alongside other lichen acids, revealing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Bacillus subtilis | 16 µg/mL | |

| Enterococcus faecalis | 64 µg/mL |

Leishmanicidal Activity

Recent studies have investigated the leishmanicidal properties of this compound. In vitro assays demonstrated that this compound exhibits leishmanicidal activity against Leishmania species, with varying degrees of cytotoxicity observed in mammalian cells.

Case Study: Leishmanicidal Activity

In a controlled study involving several lichen-derived compounds, this compound was isolated and tested for its efficacy against Leishmania braziliensis. The results indicated a significant reduction in parasite viability at concentrations above 50 µg/mL, although cytotoxic effects on host cells were also noted at higher concentrations.

Cytotoxicity Profile

While this compound shows promising biological activity, it is essential to evaluate its cytotoxic effects. In vitro studies have demonstrated that at elevated concentrations, this compound can exhibit cytotoxicity towards human cell lines.

Table 2: Cytotoxicity of this compound

The mechanism underlying the biological activity of this compound is not fully elucidated; however, it is hypothesized that its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of nucleic acid synthesis. Further research is needed to clarify these mechanisms and explore potential therapeutic applications.

Q & A

Basic: How is Galbinic acid identified and quantified in natural extracts?

Answer:

this compound is typically identified via high-performance liquid chromatography (HPLC) coupled with UV-spectroscopy. Key parameters include retention time (e.g., 2.242 min in a methanol extract of Flavoparmelia sp.) and UV maxima (λmax) matching reference standards . For quantification, calibration curves using purified this compound are essential. Replicate analyses (e.g., n=3) with statistical validation (e.g., Student’s t-tests, p<0.05) ensure precision .

Basic: What spectroscopic methods are used to elucidate this compound’s structure?

Answer:

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, particularly hydroxyl (-OH) and carboxyl (-COOH) groups.

- Mass Spectrometry (MS): Confirms molecular weight (e.g., via ESI-OT-MS) and fragmentation patterns.

- UV-Vis Spectroscopy: Validates chromophore groups (e.g., conjugated systems in depsidones) .

Advanced: How do researchers resolve contradictions in this compound’s reported bioactivity?

Answer:

Contradictions in bioactivity (e.g., antibacterial potency) often stem from:

- Source Variability: Lichen species (e.g., Usnea undulata vs. Flavoparmelia sp.) produce structurally distinct metabolites .

- Experimental Design: Differences in solvent extraction (e.g., methanol vs. ethanol), concentration ranges, or bacterial strains tested.

- Data Normalization: Activity should be normalized to compound purity (≥95%, verified via HPLC) .

Recommendation: Standardize protocols using guidelines from journals like Beilstein Journal of Organic Chemistry .

Advanced: What are the challenges in synthesizing this compound analogs for structure-activity studies?

Answer:

Key challenges include:

- Regioselectivity: Introducing functional groups (e.g., -OH, -COOH) to specific positions on the depsidone core without side reactions.

- Stereochemical Control: Maintaining chiral centers during synthesis (e.g., via asymmetric catalysis).

- Scalability: Multi-step syntheses often yield low quantities (<50 mg), limiting in vivo testing .

Methodological Tip: Use computational modeling (e.g., DFT) to predict reactive sites before lab synthesis .

Basic: What experimental controls are critical for assessing this compound’s enzyme inhibition?

Answer:

Essential controls include:

- Positive Controls: Known inhibitors (e.g., allopurinol for xanthine oxidase).

- Negative Controls: Solvent-only samples (e.g., DMSO) to rule out solvent effects.

- Blanks: Subtract background absorbance in spectrophotometric assays.

- Replicates: At least triplicate measurements to calculate standard deviation .

Advanced: How can researchers validate this compound’s biosynthetic pathways in lichens?

Answer:

Validation strategies involve:

- Isotopic Labeling: Track precursor incorporation (e.g., acetate or mevalonate) using LC-MS.

- Gene Knockdown: Silence putative biosynthetic genes (e.g., polyketide synthases) and monitor metabolite production.

- Comparative Metabolomics: Profile mutants vs. wild-type lichens to identify pathway intermediates .

Basic: What purity criteria are required for this compound in cell-based assays?

Answer:

- Chromatographic Purity: ≥95% (HPLC, 254 nm).

- Spectroscopic Validation: Match NMR/UV profiles to reference standards.

- Endotoxin Testing: For in vitro studies, ensure LPS levels <0.1 EU/mL .

Advanced: How to address low yields during this compound extraction from lichens?

Answer:

Optimize extraction parameters:

- Solvent Polarity: Methanol > ethanol > acetone for depsidones .

- Temperature: 40–60°C enhances solubility without degradation.

- Solid-Liquid Ratio: 1:10 (w/v) balances efficiency and cost.

Note: Pre-extraction with hexane removes non-polar contaminants .

Advanced: What computational tools predict this compound’s molecular interactions?

Answer:

- Molecular Docking (AutoDock Vina): Models binding to target proteins (e.g., COX-2).

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes.

- QSAR Models: Relate structural features (e.g., logP, H-bond donors) to bioactivity .

Basic: How to ensure reproducibility in this compound research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.